molecular formula C10H4BrNO2S B11843940 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid

4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11843940
M. Wt: 282.12 g/mol
InChI Key: CPGNJEBWUZICDL-UHFFFAOYSA-N
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Description

4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with bromine, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and carboxylation reactions . The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution Reactions: Products include substituted thiophenes with various functional groups.

    Reduction Reactions: Products include amines or other reduced derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or compound synthesized from it.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and cyano groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C10H4BrNO2S

Molecular Weight

282.12 g/mol

IUPAC Name

4-bromo-6-cyano-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H4BrNO2S/c11-7-1-5(4-12)2-8-6(7)3-9(15-8)10(13)14/h1-3H,(H,13,14)

InChI Key

CPGNJEBWUZICDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)C#N

Origin of Product

United States

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